molecular formula C11H9FO3S B6309507 7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1954362-10-7

7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B6309507
CAS No.: 1954362-10-7
M. Wt: 240.25 g/mol
InChI Key: ZJAMRWIHFVFJFC-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is a fluorinated and methoxy-substituted benzo[b]thiophene derivative. It serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a benzo[b]thiophene core with a carboxylic acid methyl ester at position 2, a fluorine atom at position 7, and a methoxy group at position 6. Its molecular formula is inferred as C₁₀H₇FO₃S, though discrepancies exist in reported data (discussed below) .

Properties

IUPAC Name

methyl 7-fluoro-6-methoxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3S/c1-14-7-4-3-6-5-8(11(13)15-2)16-10(6)9(7)12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAMRWIHFVFJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(S2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares structural analogs based on substituents, molecular formulas, weights, and purity:

Compound Name Substituents Molecular Formula Molecular Weight Purity Key Applications References
7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester 7-F, 6-OCH₃ C₁₀H₇FO₃S* 240.25 97% Pharmacological research, intermediate
7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester 7-Cl, 6-F C₁₀H₆ClFO₂S 244.67 95%+ Synthetic precursor
5-Fluoro-6-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester 5-F, 6-OCH₃ C₁₀H₇FO₃S 240.25 N/A Unspecified research
4-Bromo-6-cyano-benzo[b]thiophene-2-carboxylic acid methyl ester 4-Br, 6-CN C₁₁H₆BrNO₂S 296.14 N/A Organic synthesis intermediate

Notes:

  • *Discrepancy: The molecular formula for the target compound is inconsistently reported. The formula C₁₀H₇FO₃S is inferred from analogous compounds in .
  • The 7-chloro-6-fluoro analog (C₁₀H₆ClFO₂S) has a higher molecular weight due to chlorine substitution but lacks a methoxy group .

Substituent Effects on Reactivity and Solubility

  • Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (7-F) and chlorine (7-Cl) are electron-withdrawing, enhancing electrophilic substitution resistance. Methoxy (6-OCH₃) is electron-donating, increasing reactivity at adjacent positions . The cyano group (6-CN) in the 4-bromo-6-cyano analog enhances polarity, improving solubility in polar solvents like DMSO .

Key Research Findings and Discrepancies

  • Molecular Formula Conflicts : and report varying formulas for similar compounds, possibly due to positional isomerism or reporting errors. For example, the 7-chloro-6-fluoro analog (C₁₀H₆ClFO₂S) has one fewer oxygen atom than the target compound, suggesting inconsistent substitution patterns .
  • Purity Variability : The target compound is listed at 97% purity (), while analogs range from 95% to unspecified levels, impacting reproducibility in synthetic workflows .

Biological Activity

7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS No. 84928706) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11H9FO3S
  • Molecular Weight : 240.25 g/mol
  • Structure : The compound features a benzo[b]thiophene core substituted with a fluorine atom and a methoxy group, which are critical for its biological activity.

Anticancer Properties

Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant anticancer activity. For example, studies have shown that certain analogs can inhibit the proliferation of various cancer cell lines. The activity is often measured using the half-maximal inhibitory concentration (IC50) value, which indicates the potency of the compound.

Compound Cell Line IC50 (µM) Notes
7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl esterA431 (human epidermoid carcinoma)< 1.0Effective against resistant strains
Other benzo[b]thiophene derivativesHT29 (colon cancer)0.3 - 0.5Strong growth inhibition observed

The biological activity of this compound may be attributed to its interaction with specific cellular targets, including:

  • Inhibition of Bcl-2 protein : This protein is involved in regulating apoptosis; compounds that inhibit Bcl-2 can promote cancer cell death.
  • Induction of oxidative stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.

Anti-inflammatory Effects

In addition to anticancer properties, there is emerging evidence suggesting that 7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester may possess anti-inflammatory activities. Research has indicated that compounds in this class can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

Structure-Activity Relationship (SAR)

The biological activity of benzo[b]thiophene derivatives is highly dependent on their chemical structure. Modifications at specific positions on the thiophene ring can enhance or diminish their potency. For instance:

  • Methoxy Group Positioning : Compounds with methoxy groups at the C6 position generally exhibit higher activity compared to those with substitutions at other positions.

Case Studies

  • Study on Anticancer Activity : A study published in MDPI evaluated various benzo[b]thiophene derivatives, including the methyl ester variant, demonstrating significant cytotoxic effects against multiple cancer cell lines with IC50 values ranging from <0.01 µM to >10 µM depending on structural modifications .
  • In Vivo Studies : Preliminary animal studies have indicated that these compounds may reduce tumor sizes significantly when administered at therapeutic doses, suggesting potential for development as anticancer agents.

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